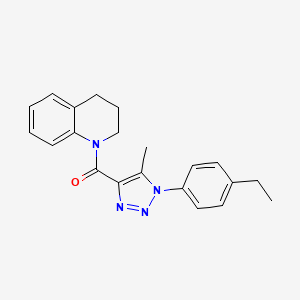

(3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound "(3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone" is a hybrid heterocyclic molecule featuring a 3,4-dihydroquinoline scaffold fused to a 1,2,3-triazole ring via a methanone linker. Key structural attributes include:

- 3,4-Dihydroquinoline moiety: A partially saturated bicyclic system that enhances aromatic stacking interactions and modulates lipophilicity.

- 1,2,3-Triazole core: A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 3, known for hydrogen bonding and metabolic stability.

- Substituents: A 4-ethylphenyl group at the triazole’s N1-position and a methyl group at C5, both influencing steric bulk and solubility.

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-3-16-10-12-18(13-11-16)25-15(2)20(22-23-25)21(26)24-14-6-8-17-7-4-5-9-19(17)24/h4-5,7,9-13H,3,6,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRMOAQRIPPLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions, starting with the preparation of individual components:

Formation of the dihydroquinoline moiety: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Synthesis of the triazole ring: This is usually achieved through a click reaction between an alkyne and an azide, in the presence of a copper catalyst.

Reaction Conditions:

Temperature: Typically, reactions are carried out at room temperature to moderate temperatures (20-80°C) to ensure optimal yield.

Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Catalysts: Copper sulfate and ascorbic acid are often used for the click reaction to form the triazole ring.

Industrial Production Methods: Industrial synthesis may involve scale-up processes with optimization of reaction conditions to enhance yield and purity. Continuous flow reactors can be employed to improve efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives.

Reduction: The methanone linker can be reduced to a methanol group using reducing agents like sodium borohydride.

Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation.

Reducing agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) for reduction.

Substitution reagents: Halogens, nitriles, or alkyl groups under electrophilic substitution conditions.

Major Products:

Oxidation products: Quinoline derivatives with different oxidation states.

Reduction products: Corresponding alcohol derivatives.

Substitution products: Aromatic rings with various substituents, leading to different derivatives with unique properties.

Scientific Research Applications

Pharmacological Applications

The pharmacological significance of this compound stems from the biological activities associated with both the quinoline and triazole groups.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to possess antibacterial and antifungal activities. The triazole component further enhances these properties, making this compound a candidate for developing new antimicrobial agents.

A study on related triazole derivatives demonstrated promising activity against various pathogens, suggesting that the triazole moiety can contribute to the overall efficacy of the compound against microbial infections .

Anticancer Potential

The presence of the quinoline ring has been linked to anticancer activity. Studies have reported that certain quinoline derivatives induce apoptosis in cancer cells by activating specific pathways such as caspases and altering cell cycle progression. For example, one derivative achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

The combination of quinoline and triazole structures may lead to synergistic effects in targeting cancer cells, enhancing therapeutic outcomes while minimizing side effects.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and SAR is crucial for optimizing the biological activity of this compound.

Synthesis Techniques

The synthesis typically involves multi-step organic reactions starting from readily available dihydroquinolinone intermediates and substituted triazole derivatives. These synthetic pathways allow researchers to modify substituents on both rings to enhance biological activity.

Structure-Activity Relationship

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess potential biological activities based on structural features. This approach aids in identifying which modifications may lead to improved efficacy or reduced toxicity.

Case Studies

Several studies have explored compounds structurally similar to (3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The triazole ring is known for its ability to bind to metal ions, which can facilitate interactions with biological macromolecules. The dihydroquinoline moiety may enhance its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Computational and Analytical Comparisons

Tools for Structural Analysis :

- SimilarityLab : Used to identify structurally similar compounds and predict activity profiles. The target compound’s ethylphenyl and methyl groups may align with lipophilic targets (e.g., membrane-bound enzymes), while analogues with sulfonyl or fluorophenyl groups () could target polar binding pockets .

- SHELXL and ORTEP: Critical for crystallographic refinement and visualization. The dihydroquinoline-triazole system’s planarity could be compared to analogues (e.g., dihydroisoquinoline derivatives) to assess conformational stability .

Chromatographic Behavior :

- Co-elution challenges () may arise when comparing the target compound with analogues like those in , due to overlapping polarity from ethylphenyl (target) vs. sulfonyl (analogue) groups. Retention time differences would aid in qualitative analysis .

Hypothetical Activity and Property Trends

While direct activity data are unavailable, structural features suggest:

- Lipophilicity : The target compound’s logP is likely higher than sulfonyl-containing analogues () but lower than allyl/methoxy derivatives ().

- Hydrogen Bonding: The triazole’s N2 and N3 atoms provide H-bond acceptors, similar to ’s sulfanyl group, but lack the donor capacity of thioether-linked analogues ().

- Metabolic Stability : Methyl and ethyl groups may reduce oxidative metabolism compared to allyl-substituted compounds ().

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone , also referred to as N-(4-ethylphenyl)-5-methyl-1-(3,4-dihydroquinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide, is a complex organic molecule that integrates quinoline and triazole moieties. This structural combination suggests potential for diverse biological interactions and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of substituents on both the quinoline and triazole rings. The presence of these functional groups enhances its biological activity and interaction with various biological targets. For instance, the quinoline component is known for its pharmacological significance, often associated with anticancer and antimicrobial activities, while the triazole part has been recognized for its role in drug development, particularly in antifungal and anticancer agents .

Biological Activity Overview

The biological activity of This compound has been explored through various studies focusing on its potential therapeutic effects. Below are some key findings regarding its biological activities:

Anticancer Activity

Research indicates that compounds similar in structure to This compound exhibit significant anticancer properties. For example:

- Mechanistic Studies : Investigations into cell cycle inhibition have shown that certain derivatives can effectively disrupt cancer cell proliferation .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

- Inhibition Studies : Similar triazole-containing compounds have demonstrated efficacy against various bacterial strains and fungi .

Enzyme Inhibition

In silico studies using predictive models like PASS (Prediction of Activity Spectra for Substances) have indicated that this compound may exhibit enzyme inhibitory activities:

- Cholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease treatment .

Comparative Analysis of Related Compounds

To better understand the potential of This compound , a comparative analysis with structurally related compounds is essential. The following table summarizes the biological activities of similar derivatives:

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Quinoline + Triazole | 0.13 | BuChE Inhibitor |

| Compound B | Quinazoline + Triazole | 0.23 | AChE Inhibitor |

| Compound C | Dihydroquinoline | 0.48 | Anticancer |

Case Studies

Several case studies have highlighted the biological activities of quinoline and triazole derivatives:

- Triazole Hybrids : A study demonstrated that specific triazole hybrids exhibited potent AChE inhibition with IC50 values comparable to established drugs like donepezil .

- Quinoline Derivatives : Research on quinoline derivatives has shown promising results in inhibiting cancer cell lines through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.